The compound is cataloged under the Chemical Abstracts Service (CAS) number 138871-58-6 and can be found in databases such as PubChem, where it is described in detail. Its molecular formula is , with a molecular weight of approximately 451.6 g/mol . The compound features a tert-butyldiphenylsilyloxy group, which serves as a protecting group in organic synthesis, particularly for sensitive alcohol functionalities.
The synthesis of (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves several key steps:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. Techniques like NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and composition of the synthesized compound .
The molecular structure of (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate consists of:
The compound's canonical SMILES representation is CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
, which conveys its complex connectivity .
As a pyrrole derivative, (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can participate in various chemical reactions typical for pyrroles:
These reactions are influenced by the steric and electronic properties imparted by substituents on the pyrrole ring .
The mechanism of action for (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate primarily revolves around its interactions as a potential ligand or modulator in biochemical pathways. Pyrrole derivatives have been studied for their roles in:
The detailed mechanism would require further experimental data to elucidate specific interactions at the molecular level .
The physical and chemical properties of (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate include:
Quantitative data such as boiling point or melting point are not specified but can be determined through experimental methods .
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate finds potential applications in several fields:
Research continues into its applications within medicinal chemistry and materials science due to its structural complexity and potential biological activity .
This comprehensive analysis highlights the significance of (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate within organic chemistry and its potential implications across various scientific domains.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2